molecular formula C19H14BrN3O4 B11558122 2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11558122
M. Wt: 428.2 g/mol
InChI Key: FCICHCNBMYKFRU-SRZZPIQSSA-N
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Description

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 4-bromonaphthalene-1-carbaldehyde with 2-hydroxy-3-nitrobenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom on the naphthalene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets through its functional groups. The bromonaphthalene moiety may facilitate binding to hydrophobic pockets in proteins, while the hydrazide linkage can form hydrogen bonds with biological macromolecules. The nitro and hydroxyl groups may also participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-bromonaphthalen-1-yl 2-(4-methylphenoxy)acetate: Similar in structure but with a different functional group, leading to varied reactivity and applications.

    2-(4-bromonaphthalen-1-yl)acetic acid: Shares the bromonaphthalene core but differs in its acidic functional group.

    4-bromonaphthalen-2-yl pivalate: Another bromonaphthalene derivative with distinct chemical properties due to the pivalate group.

Uniqueness

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and potential applications. The presence of both nitro and hydroxyl groups, along with the hydrazide linkage, makes it a versatile compound for various scientific investigations.

Properties

Molecular Formula

C19H14BrN3O4

Molecular Weight

428.2 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H14BrN3O4/c20-16-9-8-12(14-5-1-2-6-15(14)16)10-18(24)22-21-11-13-4-3-7-17(19(13)25)23(26)27/h1-9,11,25H,10H2,(H,22,24)/b21-11+

InChI Key

FCICHCNBMYKFRU-SRZZPIQSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=C(C(=CC=C3)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=C(C(=CC=C3)[N+](=O)[O-])O

Origin of Product

United States

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